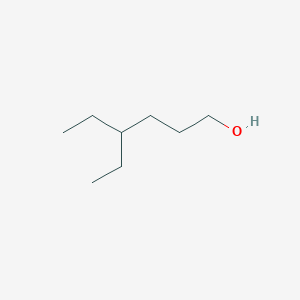

4-Ethyl-1-hexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-1-hexanol, also known as 4-ethylhexan-1-ol, is an organic compound with the molecular formula C8H18O . It is used in various applications and industries .

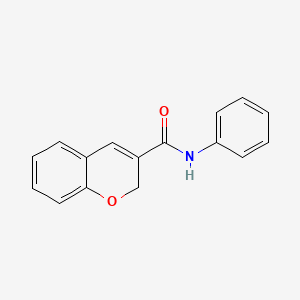

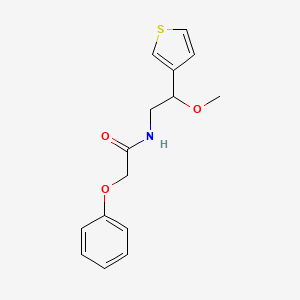

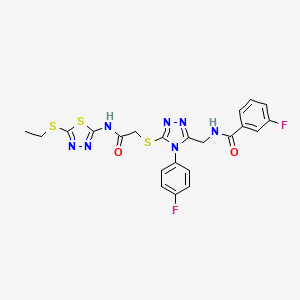

Molecular Structure Analysis

The molecular structure of this compound consists of a chain of eight carbon atoms, with one of the terminal carbons attached to a hydroxyl group (OH) and another carbon attached to an ethyl group (C2H5) . The presence of the hydroxyl group classifies this compound as an alcohol.Physical and Chemical Properties Analysis

This compound has a molecular weight of 130.23 . It is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and refractive index are estimated to be 170.96°C, 0.8414, and 1.4034 respectively .Wissenschaftliche Forschungsanwendungen

Sustainable Chemical Processes

4-Ethyl-1-hexanol and its derivatives play a significant role in sustainable chemical processes. Patel et al. (2015) explored the catalytic production of higher alcohols, including 2-ethyl-1-hexanol, from ethanol using sustainability metrics. They emphasized the importance of understanding sustainability assessment methods in the chemical process development chain, highlighting the opportunities and challenges in biobased routes compared to conventional fossil-based processes (Patel et al., 2015).

Industrial Applications and Solvent Extraction

2-Ethyl-1-hexanol is extensively used in industrial applications, particularly in solvent extraction. Chang et al. (2013) reported on the removal of 2-ethyl-1-hexanol from aqueous solutions by adsorption on activated carbon, emphasizing its potential environmental impact and the importance of its sustainable use (Chang et al., 2013). Razavi et al. (2017) investigated using 2-ethyl-1-hexanol for the extraction of pentavalent vanadium V(V) from acidic sulfate solutions, demonstrating its effectiveness as a solvent for selective separation in this context (Razavi et al., 2017).

Fragrance and Indoor Air Quality

2-Ethyl-1-hexanol is a component in fragrance materials. McGinty et al. (2010) conducted a detailed review of its safety when used as a fragrance ingredient, providing insights into its applications and potential effects in this sector (McGinty et al., 2010). Wakayama et al. (2019) presented a comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant, emphasizing its role in sick building syndrome and its characteristics as an indoor air pollutant (Wakayama et al., 2019).

Molecular Dynamics and Glassy Dynamics

In the field of molecular dynamics, Kipnusu et al. (2015) investigated the molecular dynamics and effective free volume of 2-ethyl-1-hexanol when confined in nanopores. Their study provided insights into the glassy dynamics of this compound, highlighting its unique behavior in constrained environments (Kipnusu et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethylhexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGDVTUGYZAYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)

![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)